3,5-Dibromobenzene-1,2-diamine

Catalog No.
S574875
CAS No.
1575-38-8
M.F
C6H6Br2N2
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromobenzene-1,2-diamine

CAS Number

1575-38-8

Product Name

3,5-Dibromobenzene-1,2-diamine

IUPAC Name

3,5-dibromobenzene-1,2-diamine

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2

InChI Key

BABDSAMUOCWCNS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)N)Br)Br

Synonyms

3,5-DBPD, 3,5-dibromo-1,2-phenylenediamine, 3,5-dibromo-1,2-phenylenediamine dihydrochloride, 3,5-dibromo-o-phenylenediamine

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)Br

Synthesis and Characterization:

3,5-Dibromobenzene-1,2-diamine has been synthesized through various methods, including nitration and subsequent reduction of 3,5-dibromonitrobenzene, and direct amination of 1,2-dibromobenzene. PubChem, CID 101451:

The characterization of this compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

Research into the potential applications of 3,5-Dibromobenzene-1,2-diamine is ongoing, with some promising areas including:

  • Organic electronics: This compound's structure suggests potential for use in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its aromatic rings and amine functionalities. However, further research is needed to determine its specific properties and performance in these applications. Organic Light-Emitting Diodes (OLEDs), Wikipedia: Organic field-effect transistor (OFET), Wikipedia:
  • Pharmaceutical development: Research suggests that 3,5-Dibromobenzene-1,2-diamine might have potential as a building block for the synthesis of novel pharmaceutical compounds. However, further studies are required to understand its biological activity and potential therapeutic effects.

3,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2. It features a benzene ring substituted with two bromine atoms and two amino groups, making it a member of the diamine family. This compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform, but insoluble in water . Its structure allows it to participate in various

  • Electrophilic Aromatic Substitution: The presence of the amino groups enhances the reactivity of the compound towards electrophiles.
  • Oxidation: The compound can be oxidized to form corresponding quinones.
  • Reduction: It can be reduced to yield 3,5-dibromoaniline.
  • Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles in substitution reactions .

This compound exhibits notable biological activity. It has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes, which are critical in the inflammatory process. Its role in enzyme inhibition and protein interactions makes it a valuable compound for studying biochemical pathways .

The synthesis of 3,5-Dibromobenzene-1,2-diamine typically involves:

  • Reduction of 3,5-Dibromonitrobenzene: This can be achieved using reducing agents such as iron powder in hydrochloric acid or through catalytic hydrogenation with palladium on carbon.
  • Bromination of 1,2-Diaminobenzene: In industrial settings, this method is often employed followed by purification processes to isolate the desired product.

3,5-Dibromobenzene-1,2-diamine has several applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes and pigments.
  • Biological Research: The compound is utilized for studying enzyme inhibition and protein interactions.
  • Material Science: It is used in producing light-sensitive materials and as a precursor for complex organic molecules .

Several compounds share structural similarities with 3,5-Dibromobenzene-1,2-diamine. Here are some notable examples:

Compound NameKey Features
3,5-DibromoanilineLacks one amino group; different reactivity profile
3,5-Dibromobenzene-1,2-diolContains hydroxyl groups; distinct chemical properties
3,5-Dibromobenzene-1,2-dicarboxylic acidContains carboxylic acid groups; unique applications

Comparison: The uniqueness of 3,5-Dibromobenzene-1,2-diamine lies in its dual functionality due to both amino and bromine groups on the benzene ring. This allows it to participate in a wider range of

XLogP3

1.9

Related CAS

85005-68-1 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1575-38-8

Wikipedia

3,5-Dibromo-1,2-benzenediamine

Dates

Modify: 2023-08-15

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